molecular formula C7H11N3O2 B13283842 Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13283842
M. Wt: 169.18 g/mol
InChI Key: GCKXAUKOQJJNRI-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with esters in the presence of a base. For example, the reaction of a hydrazone with methyl 2,4-dioxo-4-phenylbutanoate in the presence of sodium methoxide can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(aminomethyl)-1-methyl-1H-indole-3-carboxylate
  • Methyl 5-(aminomethyl)-1-methyl-1H-imidazole-3-carboxylate
  • Methyl 5-(aminomethyl)-1-methyl-1H-isoxazole-3-carboxylate

Uniqueness

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the pyrazole ring and the specific arrangement of functional groups make it a versatile compound with diverse applications. Its ability to undergo various chemical reactions and its potential as a scaffold in drug design further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 5-(aminomethyl)-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,4,8H2,1-2H3

InChI Key

GCKXAUKOQJJNRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CN

Origin of Product

United States

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